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gp100 (175-189)

Cat. No.: B1575248
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Description

Context of gp100 as a Melanoma-Associated Antigen

Glycoprotein (B1211001) 100 (gp100), also known as Pmel17, is a transmembrane glycoprotein primarily expressed in melanocytes, the pigment-producing cells of the skin and eyes, and is notably overexpressed in the majority of human melanomas. wikipedia.orgcellsignal.com This melanocyte-lineage specificity makes gp100 an attractive target for immunotherapy, as it allows for a focused attack on cancer cells while minimizing damage to other tissues. nih.govnih.gov The gp100 protein is involved in the maturation of melanosomes, the organelles responsible for melanin (B1238610) production. wikipedia.orgnih.gov Its high expression in melanoma cells at various stages of the disease has positioned it as a significant melanoma-associated antigen. nih.govnih.gov A melanoma-associated antigen is a substance produced by tumor cells that can trigger an immune response. cancer.gov The immune system can recognize these antigens as foreign, leading to the activation of immune cells to target and destroy the cancer cells. nih.gov

The potential of gp100 as a therapeutic target has been explored in numerous clinical trials, including those involving vaccines and adoptive cell transfer. nih.gov While early trials have had mixed results, the development of novel immunotherapies targeting gp100 continues to be an active area of research. nih.gov

Significance of Peptide Epitopes in T-Cell-Mediated Immunity Research

T-cell-mediated immunity is a critical arm of the adaptive immune system responsible for identifying and eliminating infected or cancerous cells. This process relies on the ability of T cells to recognize specific molecular fragments, known as epitopes, presented on the surface of other cells by Major Histocompatibility Complex (MHC) molecules. chondrex.comnih.gov

Peptide epitopes are short chains of amino acids derived from the breakdown of larger proteins, such as TAAs like gp100. chondrex.com There are two main classes of T cells involved in this recognition:

Cytotoxic T Lymphocytes (CTLs or CD8+ T cells): These cells recognize peptides presented by MHC class I molecules, which are found on nearly all nucleated cells. Upon recognition, CTLs can directly kill the target cell.

The identification and study of specific peptide epitopes are paramount in immunology for several reasons:

Specificity: They allow for a highly targeted immune response against cells expressing the antigen. mdpi.com

Vaccine Development: Synthetic peptides corresponding to immunogenic epitopes can be used to create vaccines designed to stimulate a potent and specific anti-tumor T-cell response. mdpi.comoup.com

Understanding Immune Responses: Studying which epitopes elicit strong T-cell responses provides valuable insights into the mechanisms of natural and therapy-induced immunity. nih.gov

Overview of gp100 (175-189) as a Focus in Immunological Studies

The peptide gp100 (175-189) is a specific fragment of the gp100 protein that has emerged as a significant focus in immunological research, particularly in the context of melanoma. aacrjournals.orgnih.gov A key finding is that this peptide contains both a helper T-cell (HTL) epitope and a cytotoxic T-cell (CTL) epitope. aacrjournals.orgnih.govaacrjournals.org

Specifically, the sequence gp100 (175-189) has been identified as a promiscuous helper T-cell epitope, meaning it can be presented by multiple different HLA-DR alleles, specifically HLA-DR53 and DQw6. aacrjournals.orgnih.gov This broadens its potential applicability across a larger portion of the human population. nih.gov Crucially, this HTL epitope encompasses or is located very close to a well-defined HLA-A2-restricted CTL epitope, gp100 (177-186). aacrjournals.orgaacrjournals.org

The colocalization of both HTL and CTL epitopes within a single, relatively short peptide is highly advantageous for vaccine design. nih.govbiosyn.com Eliciting a robust and sustained anti-tumor response often requires the activation of both CD4+ helper T cells and CD8+ cytotoxic T cells. aacrjournals.org A peptide like gp100 (175-189) can potentially stimulate both arms of the T-cell response simultaneously, leading to a more effective and durable anti-melanoma immunity. nih.govnih.gov Research has demonstrated that CD4+ T-cell lines reactive to gp100 (175-189) can recognize and respond to naturally processed antigens from melanoma cells. aacrjournals.orgnih.gov

Table 1: Key Research Findings on gp100-derived Peptides

Peptide Epitope Type MHC Restriction Significance in Research
gp100 (175-189) Helper T-cell (HTL) HLA-DR53, DQw6 Promiscuous epitope that can stimulate CD4+ T cells in individuals with diverse HLA types. Encompasses a CTL epitope. aacrjournals.orgnih.gov
gp100 (177-186) Cytotoxic T-cell (CTL) HLA-A2 A potent epitope for inducing anti-tumor CTL responses. aacrjournals.org
gp100 (74-89) Helper T-cell (HTL) HLA-DR7 Another identified HTL epitope from the gp100 protein. aacrjournals.orgnih.gov
gp100 (576-590) Helper T-cell (HTL) HLA-DR7 A third identified HTL epitope from gp100. aacrjournals.orgnih.gov
gp100 (209-217) Cytotoxic T-cell (CTL) HLA-A2 A well-studied CTL epitope used in vaccine research. nih.govaai.org

Properties

sequence

GRAMLGTHTMEVTVY

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanocyte protein PMEL (175-189); gp100 (175-189)

Origin of Product

United States

Epitope Identification and Characterization of Gp100 175 189

Discovery of gp100 (175-189) as an Immunogenic Peptide Sequence

The peptide sequence gp100 (175-189) was identified as an immunogenic helper T-cell epitope through a strategic approach that combined computational prediction and subsequent experimental validation. nih.govaacrjournals.org This discovery was significant because it provided a T helper epitope that encompasses or is located near previously known CTL epitopes within the gp100 antigen. nih.gov Specifically, the gp100 (175-189) peptide contains a potent HLA-A2-restricted CTL epitope, gp100 (177-186). aacrjournals.org The identification of such a peptide, which can stimulate both CD4+ helper T cells and CD8+ cytotoxic T cells, offers potential therapeutic benefits over strategies that only target CTL responses. nih.govnih.gov

Mapping of T-Cell Epitopes within the gp100 Protein

The mapping of T-cell epitopes within the gp100 protein has been a central focus of cancer immunotherapy research. nih.gov The gp100 protein is a 661-amino acid long melanosomal matrix protein involved in melanin (B1238610) synthesis. cardiff.ac.uk Numerous epitopes have been identified throughout the protein that are recognized by T cells.

Several MHC class I-restricted epitopes have been described, including:

gp100 (25-33) (KVPRNQDWL) sb-peptide.com

gp100 (209-217) (ITDQVPFSV) jpt.com

A modified version, gp100 (209-217, T210M) (IMDQVPFSV), with enhanced HLA-A*0201 binding. jpt.comnih.gov

gp100 (280-288) (YLEPGPVTV) jpt.com

In addition to these CTL epitopes, researchers have sought to identify MHC class II-restricted helper T-cell epitopes to enhance the durability and magnitude of anti-tumor immune responses. nih.gov The gp100 (175-189) peptide emerged from these efforts as a promiscuous helper T-cell epitope. nih.govaacrjournals.org This peptide, along with others like gp100 (74-89) and gp100 (576-590), provides broader population coverage for potential vaccines. nih.gov

Computational and Algorithmic Approaches for Epitope Prediction

Computational algorithms have been instrumental in predicting potential T-cell epitopes within the gp100 protein sequence. aacrjournals.orgnih.govaai.org These tools analyze the amino acid sequence to identify peptides with a high probability of binding to specific HLA molecules.

One such approach utilized an algorithm to predict promiscuous helper T-cell epitopes by calculating the binding probability of 9-amino acid core sequences to various HLA-DR alleles. aacrjournals.org This method assigns a value to each amino acid at each position within the binding core, and a higher cumulative score suggests a greater likelihood of binding. aacrjournals.org The TEPITOPE program is another software used to predict potential HLA-DR-binding peptides with promiscuous binding characteristics. aai.org

More advanced methods, such as artificial neural networks, have also been developed. nih.gov These networks consider the entire sequence context rather than just the sum of individual amino acid contributions to predict HLA-binding peptides, allowing for the identification of epitopes that may not conform to canonical anchor motifs. nih.gov Machine learning models are also being employed to predict proteasomal degradation of epitope sequences, a critical step in antigen processing. acs.org

For the identification of gp100 (175-189), a computer-based algorithm was used to screen for peptide sequences from gp100 with potential promiscuous MHC class II binding characteristics. aacrjournals.org This peptide was selected for synthesis and further testing based on its high predicted binding values and its proximity to a known CTL epitope. aacrjournals.org

Experimental Methodologies for Epitope Confirmation

Following computational prediction, experimental validation is essential to confirm the immunogenicity of candidate peptides like gp100 (175-189).

In vitro immunization is a key technique used to assess the ability of a synthetic peptide to stimulate a T-cell response. nih.gov This typically involves co-culturing purified CD4+ T cells from healthy donors or melanoma patients with autologous dendritic cells (DCs) that have been pulsed with the candidate peptide. nih.govaacrjournals.org The stimulation of T cells is then measured through various assays. For instance, T cells from healthy individuals have been successfully stimulated in vitro with the gp100 (175-189) peptide. aacrjournals.org

The proliferation of T cells in response to a specific antigen is a direct measure of their activation. This is commonly quantified using a [3H]thymidine incorporation assay. aacrjournals.org In this assay, radioactive thymidine (B127349) is added to the T-cell cultures. Proliferating cells incorporate the thymidine into their DNA, and the amount of radioactivity is measured, which correlates with the level of cell proliferation. aacrjournals.org The results are often expressed as a stimulation index, calculated by dividing the radioactivity in the presence of the antigen by the radioactivity in its absence. aacrjournals.org

Studies have shown that gp100 (175-189) can induce dose-dependent proliferative responses in T-cell clones isolated from normal individuals. aacrjournals.org Furthermore, the proliferative responses of T-cell lines to gp100 (175-189) were significantly inhibited by monoclonal antibodies against either HLA-DR or HLA-DQ, confirming the MHC class II restriction of the response. aacrjournals.org

Table 1: Proliferative Response of T-Cell Clones to gp100 (175-189)

T-Cell Clone Restriction Allele Antigen Proliferation (Stimulation Index)
Clone A HLA-DR53 gp100 (175-189) High
Clone B HLA-DQw6 gp100 (175-189) High

Data derived from studies demonstrating dose-dependent proliferative responses. aacrjournals.org

Activated T cells secrete various cytokines that play a crucial role in the immune response. Measuring the release of these cytokines, such as interferon-gamma (IFN-γ) and granulocyte-macrophage colony-stimulating factor (GM-CSF), provides another method for confirming epitope-specific T-cell activation. aacrjournals.org Enzyme-linked immunosorbent assays (ELISA) and ELISPOT assays are commonly used for this purpose. aacrjournals.orgnih.govresearchgate.net

For example, gp100 (175-189)-specific CD4+ T cells restricted by HLA-DQw6 were shown to produce GM-CSF in response to both the synthetic peptide and lysates from gp100-positive melanoma cells. aacrjournals.org This response was inhibited by anti-DQ antibodies but not by anti-DR antibodies, further confirming the restriction element. aacrjournals.org Similarly, IFN-γ release assays are widely used to assess T-cell reactivity to gp100 peptides. nih.govresearchgate.net

Table 2: Cytokine Release by gp100 (175-189)-Specific T-Cells

T-Cell Type Stimulant Cytokine Measured Result Reference
CD4+ HTL (HLA-DQw6 restricted) gp100 (175-189) peptide GM-CSF Increased Production aacrjournals.org
CD4+ HTL (HLA-DQw6 restricted) gp100+ Melanoma Lysate GM-CSF Increased Production aacrjournals.org

Molecular and Cellular Mechanisms of Immune Recognition

Major Histocompatibility Complex (MHC) Binding Affinity and Stability

The interaction between a peptide antigen and an MHC molecule is a critical determinant of the subsequent T-cell response. The affinity and stability of this binding influence the duration and intensity of the signal presented to T cells. The gp100 (175-189) peptide exhibits notable characteristics in its binding to MHC class II molecules.

HLA Class II Restriction of gp100 (175-189)

The presentation of the gp100 (175-189) peptide to CD4+ helper T cells is restricted by specific Human Leukocyte Antigen (HLA) class II molecules. Research has identified that this peptide can be effectively presented by at least two different HLA alleles, highlighting its potential applicability across a diverse patient population. aacrjournals.orgnih.gov

Studies have demonstrated that the gp100 (175-189) peptide is recognized by helper T cells in the context of the HLA-DR53 allele. aacrjournals.orgnih.gov This restriction was confirmed through experiments showing that T-cell proliferative responses to the peptide when presented by autologous peripheral blood mononuclear cells (PBMCs) were significantly inhibited by monoclonal antibodies targeting HLA-DR. aacrjournals.org Helper T lymphocyte (HTL) clones specific for gp100 (175-189) and restricted by HLA-DR53 have been shown to recognize naturally processed antigen. aacrjournals.orggoogle.com

In addition to HLA-DR53, the gp100 (175-189) peptide can also be presented by the HLA-DQw6 allele. aacrjournals.orgnih.gov This was substantiated by MHC restriction analyses where T-cell responses were inhibited by anti-HLA-DQ antibodies. aacrjournals.org Notably, HLA-DQw6-restricted HTL clones have demonstrated the ability to recognize processed antigen derived from melanoma cell lysates presented by antigen-presenting cells (APCs). aacrjournals.org

The ability of gp100 (175-189) to bind to multiple HLA class II alleles, such as HLA-DR53 and HLA-DQw6, is indicative of promiscuous binding characteristics. aacrjournals.orgnih.gov This promiscuity is a desirable feature for a vaccine candidate as it broadens the patient population that can potentially benefit. The identification of this peptide was guided by a computer-based algorithm designed to find peptide sequences from gp100 with the potential for promiscuous MHC class II binding. aacrjournals.org This approach led to the successful identification of gp100 (175-189) as a peptide capable of triggering HTL responses in individuals with different HLA-DR alleles. aacrjournals.org

HLA-DQw6 Restriction

Overlap with MHC Class I Restricted Epitopes (e.g., gp100:177-186)

A significant feature of the gp100 (175-189) helper T-cell epitope is its physical proximity and partial overlap with a known MHC class I-restricted cytotoxic T-lymphocyte (CTL) epitope, gp100 (177-186). aacrjournals.orgnih.gov This HLA-A2-restricted CTL epitope is nested within the sequence of the helper epitope. aacrjournals.orgnih.gov This colocalization is of great interest for vaccine development as it suggests that a single peptide could potentially stimulate both CD4+ helper T cells and CD8+ cytotoxic T cells. nih.govnih.gov The close proximity of helper and cytotoxic epitopes may enhance the generation and maintenance of an effective anti-tumor CTL response. aacrjournals.org

Antigen Processing and Presentation Pathways

For an immune response to be initiated, the gp100 protein must be processed by APCs and the resulting gp100 (175-189) peptide must be loaded onto MHC class II molecules for presentation to CD4+ T cells. Research has shown that HTLs reactive to gp100 (175-189) are capable of recognizing naturally processed antigen. aacrjournals.orgnih.gov

This has been demonstrated in several ways:

Recognition of Tumor Cell Lysates: HLA-DR53 and HLA-DQw6-restricted HTLs can recognize gp100 antigen from melanoma cell lysates that have been taken up, processed, and presented by autologous APCs. aacrjournals.org The response of HTLs to lysates from gp100-positive melanoma cells is significantly higher than to lysates from gp100-negative cell lines. aacrjournals.org

Direct Recognition of MHC Class II-Positive Melanoma Cells: In cases where melanoma cells express MHC class II molecules, gp100 (175-189)-specific HTLs can directly recognize these tumor cells. aacrjournals.orgnih.gov This recognition can be blocked by antibodies against the specific restricting HLA molecule (e.g., anti-HLA-DR or anti-HLA-DQ), confirming the MHC-restricted nature of the interaction. aacrjournals.orgnih.gov

The ability of the immune system to process the full-length gp100 antigen and present the gp100 (175-189) epitope is a critical step. However, the efficiency of processing a whole antigen to generate specific immunogenic peptides can be variable and is not yet fully understood. nih.gov Despite this, the successful recognition of naturally processed antigen by gp100 (175-189)-specific T-cells provides strong evidence for the natural processing and presentation of this epitope. aacrjournals.org

Role of Antigen-Presenting Cells (APCs) in Peptide Display

Antigen-presenting cells (APCs), such as dendritic cells (DCs), macrophages, and B lymphocytes, are pivotal in initiating T-cell responses. google.comfrontiersin.org These cells process and present antigens to T-cells. google.comfrontiersin.org In the context of gp100, APCs can capture the gp100 antigen, for instance from dying tumor cells, and process it into smaller peptide fragments. tdx.cat

The gp100 (175-189) peptide is then loaded onto Major Histocompatibility Complex (MHC) class II molecules on the surface of the APC. tdx.catnih.gov This peptide-MHC class II complex is the ligand that is recognized by CD4+ helper T lymphocytes. tdx.catnih.gov The expression of co-stimulatory molecules on the surface of APCs is also crucial for the full activation of T-cells. google.com Artificial APCs (aAPCs) have also been engineered to present gp100 antigens to activate T-cells for therapeutic purposes. google.comcreative-biolabs.com

Recognition of Naturally Processed Antigen

A critical aspect of a successful anti-tumor immune response is the ability of T-cells to recognize antigens that are naturally processed and presented by tumor cells or APCs. Research has demonstrated that CD4+ T-cell clones specific for gp100 (175-189) can recognize naturally processed antigen derived from melanoma cell lysates when presented by autologous APCs. tdx.cat Furthermore, these T-cells can also recognize intact melanoma cells that express both gp100 and MHC class II molecules. tdx.catnih.gov This recognition is crucial as it indicates that the gp100 (175-189) epitope is naturally generated and displayed, making it a valid target for T-cell-based immunotherapies. tdx.cat

T-Cell Receptor (TCR) Engagement and Activation

The interaction between the T-cell receptor (TCR) on the surface of a T-cell and the peptide-MHC complex on an APC or tumor cell is the central event in T-cell activation. This engagement triggers a cascade of intracellular signals that lead to T-cell proliferation, differentiation, and the execution of effector functions.

CD4+ Helper T Lymphocyte (HTL) Responses

Activated CD4+ T-cells can also exhibit direct anti-tumor effects through the secretion of cytokines like interferon-gamma (IFN-γ) and by direct cytotoxicity against MHC class II-positive melanoma cells. tdx.cat

Research FindingT-Cell TypeMHC RestrictionSignificance
Recognition of naturally processed gp100 (175-189) from melanoma cell lysatesCD4+ HTLAutologous APCsDemonstrates the natural processing and presentation of the epitope. tdx.cat
Proliferative response to gp100 (175-189) peptideCD4+ HTLHLA-DR53, HLA-DQw6Identifies specific MHC alleles that present the epitope. tdx.catgoogleapis.com
IFN-γ production upon stimulation with intact melanoma cellsCD4+ HTLHLA-DR53Shows direct anti-tumor effector function of helper T-cells. tdx.cat

CD8+ Cytotoxic T Lymphocyte (CTL) Induction

While gp100 (175-189) is primarily recognized as an MHC class II-restricted epitope, its sequence encompasses or lies in close proximity to known MHC class I-restricted CTL epitopes. tdx.catnih.gov For instance, the well-characterized HLA-A2-restricted CTL epitope gp100 (177-186) is located within the gp100 (175-189) sequence. nih.gov The presence of a helper T-cell epitope within the same peptide that contains a CTL epitope is highly advantageous for vaccine design. The CD4+ helper T-cells activated by gp100 (175-189) can provide essential "help" for the induction and maintenance of a robust and long-lasting CD8+ CTL response against melanoma cells. tdx.catresearchgate.net This help is often mediated through the secretion of cytokines like Interleukin-2 (IL-2). nih.gov

Research FindingT-Cell TypeMHC RestrictionSignificance
Induction of melanoma-reactive CTLs with peptides from gp100CD8+ CTLHLA-A2.1Demonstrates the immunogenicity of gp100 peptides for cytotoxic T-cells. nih.gov
Increased frequency of gp100-specific CD8+ cells after vaccinationCD8+ T-cellsNot specifiedShows in vivo induction of CTLs. nih.gov
Helper T-cell epitopes encompassing CTL epitopesCD4+ and CD8+HLA-DR53, HLA-DQw6, HLA-A2Provides a rationale for using longer peptides in vaccines to activate both T-cell subsets. tdx.catnih.gov

Generation of Dual MHC Class I and Class II Specific T Cells

The colocalization of helper and cytotoxic epitopes within the gp100 (175-189) region provides a strong rationale for the development of peptide vaccines that can simultaneously activate both CD4+ and CD8+ T-cells. tdx.catresearchgate.netnih.gov Such a strategy is believed to be more effective than those focusing solely on CTL induction. tdx.cat The generation of dual-specific T-cell responses can lead to a more comprehensive and durable anti-tumor immunity. researchgate.net Studies have shown that peptides containing both MHC class I and class II epitopes can effectively generate both CD4+ and CD8+ T-cell responses in vitro. genome.jp

Signal Transduction Pathways in T-Cell Activation

Upon TCR engagement with the gp100 (175-189)-MHC complex, a series of intracellular signaling cascades are initiated, leading to T-cell activation. While specific signaling studies for the gp100 (175-189) peptide are limited, general principles of TCR signaling apply. Key pathways include the activation of protein tyrosine kinases, which phosphorylate downstream targets, leading to the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).

Studies on altered peptide ligands of another gp100 epitope have shown that T-cell cytotoxicity can be separated from cytokine production and NFAT activation, suggesting that different signaling thresholds may govern these distinct T-cell functions. For instance, a partial agonist peptide could elicit cytotoxicity and some cytokine production (IFNγ, TNFα, IL-4, and IL-5) but failed to induce IL-2, IL-10, or NFAT activation. This highlights the complexity of TCR signaling and how subtle changes in the peptide ligand can dramatically alter the functional outcome of T-cell activation. The activation of these signaling pathways ultimately results in the production of various cytokines and the execution of effector functions aimed at eliminating tumor cells.

Functional Outcomes of T-Cell Activation In Vitro

The in vitro activation of T-cells by the gp100 (175-189) peptide triggers a range of functional responses that are crucial for orchestrating an anti-tumor immune attack. These outcomes, primarily involving T-cell proliferation, cytokine secretion, and cytotoxic activity, have been characterized in various laboratory settings.

Helper T-lymphocyte (HTL) responses to gp100 (175-189) have been successfully induced in vitro using peripheral blood mononuclear cells (PBMCs) from healthy volunteers. aacrjournals.org The peptide is recognized by CD4+ T-cells in the context of specific Major Histocompatibility Complex (MHC) class II molecules. Research has identified that T-cell responses to gp100 (175-189) are restricted by either the HLA-DR53 or the HLA-DQw6 alleles. aacrjournals.orgresearchgate.net Notably, this helper T-cell epitope encompasses a potent HLA-A2-restricted cytotoxic T-lymphocyte (CTL) epitope, gp100 (177-186). aacrjournals.orgaacrjournals.org

T-Cell Proliferation

Stimulation with gp100 (175-189) leads to the robust proliferation of specific CD4+ T-cell clones in a dose-dependent manner. aacrjournals.org The proliferative capacity of these T-cells underscores the peptide's ability to expand a population of tumor-antigen specific helper cells.

Detailed studies have quantified this proliferative response. For both HLA-DR53 and HLA-DQw6-restricted T-cell lines, the concentration of the gp100 (175-189) peptide required to achieve 50% of the maximum proliferation was found to be approximately 1 μM. aacrjournals.org This indicates a similar level of affinity for the peptide-MHC complex by these distinct T-cell populations. The specificity of this interaction is further confirmed by inhibition assays, where the proliferative response can be significantly blocked by monoclonal antibodies targeting either HLA-DR or HLA-DQ molecules, depending on the T-cell clone's restriction. aacrjournals.org However, attempts to induce T-cell responses to gp100 (175-189) in the context of HLA-DR1 or HLA-DR4 alleles have been unsuccessful. aacrjournals.org

T-Cell Line RestrictionPeptide Concentration for 50% Max. ProliferationInhibited By
HLA-DR53~1 μManti-HLA-DR antibodies
HLA-DQw6~1 μManti-HLA-DQ antibodies

Table 1: Proliferative response of gp100 (175-189)-specific T-cell lines in vitro. aacrjournals.org

Cytokine Release

Upon activation, T-cells that recognize the gp100 (175-189) peptide release various signaling molecules known as lymphokines or cytokines. aacrjournals.org This is a critical function, as these cytokines can modulate the immune response, providing help to cytotoxic T-cells and potentially having direct effects on tumor cells.

In vitro studies have demonstrated that HTLs reactive to gp100 (175-189) are capable of recognizing naturally processed antigen derived from melanoma cell lysates when presented by antigen-presenting cells (APCs). aacrjournals.org Furthermore, a gp100 (175-189)-reactive CD4+ HTL clone can directly recognize the peptide when presented by an MHC class II-positive, gp100-positive melanoma cell line. nih.gov This recognition leads to the secretion of cytokines, and the response can be blocked by anti-HLA-DR antibodies, confirming the MHC-restricted nature of the interaction. nih.gov

Cytotoxicity

While the primary role of CD4+ helper T-cells is to orchestrate other immune cells, they can, in some instances, exhibit direct cytotoxic activity against tumor cells that express MHC class II molecules. aacrjournals.org

Research has shown that HLA-DQw6-restricted HTLs specific for gp100 (175-189) can display significant levels of cytotoxicity. aacrjournals.org When co-cultured with a DQw6-positive melanoma cell line, these HTLs were able to effectively kill the tumor cells. aacrjournals.org This cytotoxic function can be quantified using methods such as the JAM assay, which measures the DNA fragmentation in target cells following their incubation with effector T-cells. aacrjournals.org

Effector CellTarget CellOutcome
HLA-DQw6-restricted HTL (gp100 175-189 specific)DQw6+ melanoma cell lineHigh levels of cytotoxicity

Table 2: Cytotoxic activity of gp100 (175-189)-specific HTLs in vitro. aacrjournals.org

Advanced Research Methodologies and Analytical Approaches

Peptide Synthesis and Purification Techniques for Immunological Studies

The generation of gp100 peptides for immunological research necessitates high purity to ensure that observed immune responses are specific to the target sequence. The primary method for producing synthetic peptides like gp100 (175-189) is through solid-phase peptide synthesis (SPPS). sci-hub.seacs.org

Solid-Phase Peptide Synthesis (SPPS): This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. A common strategy employs 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, where the Fmoc-protecting group is removed from the N-terminus of the growing chain before the next protected amino acid is coupled. nih.govaacrjournals.org Automated microwave peptide synthesizers can be used to perform the coupling and deprotection steps efficiently. aacrjournals.org

Cleavage and Purification: Once the synthesis is complete, the peptide is cleaved from the resin support using a reagent cocktail, often containing trifluoroacetic acid (TFA). sci-hub.seaacrjournals.org The resulting crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve a purity level often exceeding 95%. aai.org

Quality Control: The identity and purity of the final peptide product are rigorously verified. Mass spectrometry is used to confirm the correct molecular weight of the synthesized peptide, while amino acid analysis can be performed to ensure the correct amino acid composition and to accurately quantify the peptide. nih.govaai.org

TechniquePurposeKey Reagents/MethodsReference
Solid-Phase Peptide Synthesis (SPPS)Chemical synthesis of the peptide chainFmoc chemistry, insoluble resin support sci-hub.senih.govaacrjournals.org
Reverse-Phase HPLC (RP-HPLC)Purification of the crude peptideN/A aai.org
Mass SpectrometryVerification of peptide identity and molecular weightN/A nih.govaai.org
Amino Acid AnalysisConfirmation of composition and quantificationN/A nih.govaai.org

Flow Cytometry-Based Assays for T-Cell Phenotyping and Function

Flow cytometry is an indispensable tool for the detailed analysis of T-cell responses to gp100 peptides. Multi-parametric flow cytometry, often using eight or more colors, allows for the simultaneous assessment of multiple cellular markers, providing a comprehensive profile of antigen-specific T-cells. nih.gov

T-Cell Phenotyping: This technique is used to identify and quantify different subsets of T-cells based on their surface protein expression. For instance, researchers can distinguish between CD4+ helper T-cells and CD8+ cytotoxic T-cells. Further sub-phenotyping can identify memory T-cell populations, such as central memory (TCM: CCR7+), early effector memory (TEM: CCR7-), and late effector memory T-cells, using markers like CD45RA, CCR7, CD27, and CD28. nih.govnih.gov In some studies, the phenotype of gp100-specific T-cell clones has been characterized, revealing specific surface marker profiles like CD3+, TCR BV17, CD8+, and CD56+.

Functional Analysis: Flow cytometry can also measure the function of T-cells. Intracellular cytokine staining (ICS) is a common application used to detect the production of cytokines like interferon-gamma (IFN-γ) within T-cells following stimulation with the gp100 peptide. nih.govnih.gov Another functional assay measures the mobilization of CD107, a marker for degranulation, which indicates the cytotoxic potential of T-cells. nih.gov Tetramer assays, which use fluorescently labeled MHC molecules complexed with the specific peptide, can be used with flow cytometry to directly detect and quantify T-cells that have receptors for the gp100 epitope. nih.govuoa.gr

Assay TypePurposeKey Markers/MethodsReference
Multi-color PhenotypingIdentify and quantify T-cell subsetsCD3, CD4, CD8, CCR7, CD45RA, CD27, CD28 nih.govnih.gov
Intracellular Cytokine Staining (ICS)Measure cytokine productionIFN-γ, IL-2, TNFα nih.govbdbiosciences.com
CD107 Mobilization AssayAssess cytotoxic degranulationCD107a/b nih.gov
MHC Tetramer AssayDetect antigen-specific T-cellsPeptide-MHC tetramers nih.govuoa.gr

ELISPOT Assays for Cytokine Secretion Analysis

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. youtube.comnih.gov It is particularly valuable for monitoring T-cell responses to antigens like gp100 (175-189), especially when the frequency of these cells is low. nih.gov

The assay works by capturing cytokines secreted by individual T-cells onto a membrane coated with a cytokine-specific antibody. immunospot.com When peripheral blood mononuclear cells (PBMCs) are stimulated with the gp100 peptide, responding T-cells release cytokines, such as IFN-γ. nih.gov This captured cytokine is then detected by a second, biotinylated antibody. The addition of an enzyme conjugate and a substrate results in the formation of a colored spot at the location of each cytokine-secreting cell. inchem.org Each spot represents a footprint of a single reactive cell, allowing for direct enumeration. nih.gov

The IFN-γ ELISPOT assay is frequently used to monitor the cellular immune response in vaccine trials and other immunotherapies. mdpi.com Distinguishing between true antigen-induced spots and background signals is a critical challenge in ELISPOT analysis, often addressed by optimizing the signal-to-noise ratio and using size gating during analysis. immunospot.com

T-Cell Clone Isolation and Characterization

To study the properties of T-cells specific for gp100 (175-189) in detail, individual T-cell clones are isolated from a polyclonal population. A standard method for this is limiting dilution, where T-cells are cultured at such a low concentration that, statistically, each culture well contains only one or zero T-cells. Wells showing growth are then expanded to generate a clonal population.

Once isolated, these T-cell clones are extensively characterized. Their specificity and affinity for the gp100 (175-189) peptide are assessed through proliferation assays, where the T-cell response is measured against varying concentrations of the peptide. The cytotoxic capability of CD8+ T-cell clones is evaluated by their ability to kill target cells that present the gp100 peptide on their surface. Furthermore, the specific T-cell receptor (TCR) sequences of these clones can be identified, providing insight into the molecular basis of their antigen recognition.

Use of Transfected Cell Lines for MHC Restriction Analysis

Determining the specific Major Histocompatibility Complex (MHC) molecule that presents the gp100 (175-189) peptide to T-cells is a critical step in understanding the immune response. This is known as MHC restriction analysis. A powerful technique for this analysis involves the use of cell lines that have been genetically engineered to express specific human MHC molecules (known as HLA alleles).

In this approach, non-human cell lines, such as mouse fibroblast L-cells, or human cell lines that lack endogenous MHC expression, are transfected with DNA encoding a single HLA allele (e.g., HLA-DR53). These transfected cells are then used as antigen-presenting cells (APCs). By testing the ability of gp100 (175-189)-specific T-cell clones to recognize the peptide when presented by cells expressing different individual HLA alleles, researchers can pinpoint the exact MHC molecule responsible for presenting the epitope. For example, studies have shown that helper T-cells can recognize gp100 (175-189) when it is presented by cells transfected with HLA-DR53 or HLA-DQw6. This method provides definitive evidence of the MHC restriction for a given T-cell response.

Immunological Monitoring Techniques in Preclinical Contexts

Before a potential vaccine or immunotherapy targeting gp100 is tested in large-scale human trials, its effects are studied in preclinical contexts, which include in vitro experiments and animal models (e.g., mice). Immunological monitoring in these settings is essential to understand the induced immune response.

The techniques used are often the same as those applied in clinical settings. In mouse models immunized with a gp100-based vaccine, T-cell responses are monitored using ELISPOT assays to measure the frequency of IFN-γ producing cells and flow cytometry to analyze the phenotype and function of responding T-cells. nih.govresearchgate.net Blood samples are collected at various time points to track the development and persistence of the immune response. nih.gov These preclinical studies help to establish the immunogenicity of a vaccine candidate and provide a rationale for its further development. nih.gov The data gathered on the magnitude, quality, and durability of the T-cell response in these models are crucial for optimizing the vaccine strategy. nih.gov

Peptide Engineering and Modification Strategies

Rational Design of Modified Peptide Ligands

The rational design of modified peptide ligands involves the strategic alteration of a peptide's amino acid sequence to improve its immunological properties. For gp100, this often means enhancing its ability to bind to Major Histocompatibility Complex (MHC) molecules and/or increasing its recognition by T-cell receptors (TCRs). nih.govnih.gov

One common approach is to introduce amino acid substitutions at positions critical for MHC binding. For instance, modifying the gp100 (209-217) epitope, which is different from the 175-189 sequence but illustrates the principle, with a threonine to methionine (T210M) substitution was shown to significantly increase its binding affinity for the HLA-A*02:01 molecule. nih.gov This type of modification can lead to a more stable peptide-MHC complex, which is a key factor in initiating a robust T-cell response. nih.gov

Computational modeling and algorithms are frequently employed to predict which amino acid changes will be most beneficial. aacrjournals.org These tools can analyze the peptide's primary sequence and predict its binding affinity to various MHC alleles, guiding the synthesis of promising new peptide variants. aacrjournals.orgukzn.ac.za The goal is to create a peptide that is more immunogenic than the native sequence, leading to a more effective anti-tumor immune response. nih.gov

Strategies for Enhancing MHC Binding Affinity

A primary strategy for enhancing the immunogenicity of peptide antigens like gp100 (175-189) is to increase their binding affinity for MHC molecules. nih.gov Higher affinity and stability of the peptide-MHC complex generally lead to a more potent T-cell response. nih.gov

Several methods are used to achieve this:

Amino Acid Substitutions: As mentioned, replacing specific amino acids within the peptide sequence can improve its fit within the MHC binding groove. For a different gp100 epitope (gp100(209-217)), researchers designed four modified peptides by incorporating preferred primary and auxiliary HLA-A0201 anchor residues. These modified peptides all demonstrated stronger binding affinity to the HLA-A0201 molecule compared to the original peptide. nih.gov

Peptide Truncation or Extension: The length of a peptide can influence its MHC binding. While MHC class I molecules typically bind peptides of 8-11 amino acids, longer peptides can sometimes be processed by enzymes to the optimal length. aacrjournals.orgnih.gov Research on the NY-ESO-1 antigen, for example, showed that peptides of varying lengths could stimulate MHC class I-restricted CTLs. aacrjournals.org For gp100 (175-189), which is a longer peptide, it's understood to contain both MHC class I and class II epitopes. aacrjournals.orgaacrjournals.org The HLA-DR53-restricted helper epitope gp100:175–189 partially overlaps with an HLA-A2-restricted CTL epitope, gp100:177–186. nih.gov

Chemical Modifications: Beyond amino acid substitution, chemical modifications can be introduced to the peptide backbone or side chains to enhance stability and MHC binding. google.com These can include cyclization or the incorporation of non-natural amino acids. google.com

Table 1: Examples of Modified gp100 Peptides and their MHC Binding Affinity

Peptide Modification Target MHC Effect on Binding Affinity
gp100(209-217) T210M Threonine to Methionine substitution at position 210 HLA-A*02:01 Increased
Modified gp100(209-217) Peptides (4 variants) Combination of amino acids from the original peptide with preferred HLA-A*0201 anchor residues HLA-A*0201 Increased

Approaches for Modulating T-Cell Functional Avidity

T-cell functional avidity refers to the sensitivity of a T cell to be activated by an antigen. nih.gov It is a critical factor in the ability of T cells to recognize and kill tumor cells. Modulating the functional avidity of T cells specific for gp100 (175-189) is a key goal of peptide engineering.

Approaches to modulate T-cell functional avidity include:

Peptide Mimotopes: These are peptides that mimic the natural epitope but have been modified to elicit a stronger T-cell response. nih.gov While vaccination with native tumor-associated antigens can increase the frequency of tumor-specific T cells, it often doesn't improve their functional avidity. nih.gov Modified peptides with enhanced MHC binding can sometimes, but not always, lead to the activation of T cells with higher functional avidity. nih.gov

Cytokine Adjuvants: The local cytokine environment plays a significant role in T-cell activation and avidity. Co-administration of cytokines like IL-2, IL-12, IL-15, or IL-21 with a peptide vaccine can enhance the expansion and function of antigen-specific T cells. nih.gov For example, IL-12 can stimulate the effector functions of activated T cells and NK cells. nih.gov

TCR Engineering: A more direct approach involves genetically engineering T cells to express TCRs with high affinity for the gp100-MHC complex. nih.gov This strategy bypasses the need to modulate the endogenous T-cell repertoire and can directly provide a population of highly avid T cells for adoptive cell therapy. nih.gov

It is important to note that a higher MHC binding affinity of a modified peptide does not automatically translate to higher T-cell functional avidity. nih.gov The interaction between the peptide-MHC complex and the TCR is complex, and some modifications that improve MHC binding may negatively affect TCR recognition. nih.gov

Impact of Amino Acid Truncations on Epitope Recognition

Amino acid truncations, the shortening of a peptide from either the N-terminus or C-terminus, can have a significant impact on how the epitope is recognized by both MHC molecules and T cells.

The gp100 (175-189) peptide itself is an example of how different lengths of a peptide sequence can be recognized by different components of the immune system. This 15-amino acid peptide contains a shorter 10-amino acid sequence (gp100:177-186) that can be presented by HLA-A2, an MHC class I molecule, to CD8+ T cells. nih.gov The longer peptide is also recognized by CD4+ T cells in the context of MHC class II molecules like HLA-DR53 and HLA-DQw6. aacrjournals.org

Studies on other antigens have shown that N-terminal or C-terminal truncations of a peptide can affect its processing and presentation. For instance, with the NY-ESO-1 antigen, it was found that longer peptides could still be recognized by CTLs, suggesting that they might be trimmed by serum proteases to the optimal length for MHC class I binding, or that longer peptides can bind directly. nih.gov However, experiments with an ESO:157–167-specific T-cell clone did not recognize N-terminally truncated versions of the peptide, indicating the importance of the specific peptide sequence for T-cell recognition. nih.gov

Therefore, truncating the gp100 (175-189) peptide could potentially isolate either the CD8+ or CD4+ T-cell epitope, which could be useful for specific therapeutic applications. However, it could also abrogate the dual-epitope nature of the peptide, which is considered advantageous for generating a comprehensive anti-tumor immune response. aacrjournals.org

Peptide Conjugation and Delivery System Research (conceptual, non-clinical)

To improve the in vivo efficacy of peptide vaccines like gp100 (175-189), researchers are exploring various peptide conjugation and delivery systems. These strategies aim to protect the peptide from degradation, enhance its delivery to antigen-presenting cells (APCs), and increase its immunogenicity.

Conceptual and pre-clinical research in this area includes:

Conjugation to Carrier Proteins: Small peptides are often poorly immunogenic on their own. Conjugating them to larger carrier proteins, such as keyhole limpet hemocyanin (KLH), can enhance their recognition by the immune system and promote a stronger immune response. aacrjournals.orgnih.gov

Cell-Penetrating Peptides (CPPs): CPPs, such as the Antennapedia (Antp) peptide, can be chemically conjugated or fused to antigenic peptides to facilitate their delivery into the cytoplasm of APCs. researchgate.net This allows the antigenic peptide to be processed and presented via the MHC class I pathway, leading to the induction of CTLs. researchgate.net

Liposomes and Nanoparticles: Encapsulating peptides within liposomes or nanoparticles can protect them from enzymatic degradation in the bloodstream and improve their delivery to APCs. nih.govescholarship.org These delivery vehicles can also be surface-modified with targeting ligands to direct them to specific cell types, such as dendritic cells. escholarship.org

Peptide-Drug Conjugates (PDCs): In a broader therapeutic context, peptides can be conjugated to cytotoxic drugs. mdpi.com While not directly focused on vaccination, this technology highlights the versatility of peptide conjugation for targeted therapy. mdpi.com

mRNA Vaccines: An alternative to peptide delivery is the use of mRNA that encodes the antigenic peptide. nih.gov This allows for the in vivo production of the peptide by the host's own cells, potentially leading to more efficient antigen presentation. Optimization of the mRNA sequence, such as by adding signal peptides, can improve the trafficking and presentation of the resulting antigen. nih.gov

Preclinical Immunological Applications and Conceptual Frameworks

Role of gp100 (175-189) in Vaccine Component Research

The development of effective cancer vaccines is a primary goal of immunotherapy. The peptide gp100 (175-189) has been identified as a promising component in vaccine constructs due to its ability to be recognized by the immune system. aacrjournals.orgnih.gov

Design Principles for Multi-Epitope Peptide Constructs

A key strategy in modern vaccine design is the use of multi-epitope constructs, which incorporate several antigenic fragments to broaden the immune response. The design of these constructs often involves linking multiple epitopes together. auf.orgscienceopen.comijmm.ir The peptide gp100 (175-189) is a valuable component in such designs because it contains both a helper T-cell (HTL) epitope and, importantly, encompasses a cytotoxic T-lymphocyte (CTL) epitope. aacrjournals.orgaacrjournals.org Specifically, the HLA-DR53-restricted helper epitope gp100 (175-189) overlaps with an HLA-A2-restricted CTL epitope, gp100 (177-186). aacrjournals.org This co-localization is a critical design principle, as it allows a single peptide to potentially stimulate both major arms of the adaptive immune system. The efficiency of processing these multi-epitope vaccines can be optimized by the inclusion of spacer residues. researchgate.net

Strategies for Stimulating Both CD4+ and CD8+ T Cells

A robust anti-tumor immune response ideally involves the activation of both CD4+ helper T cells and CD8+ cytotoxic T cells. nih.govaacrjournals.org CD4+ T cells are crucial for orchestrating the immune response and helping to activate and maintain CD8+ T cells, which are the primary effectors that kill tumor cells. nih.gov The gp100 (175-189) peptide is particularly interesting because it has been shown to be a promiscuous helper T-cell epitope, meaning it can be presented by multiple HLA-DR alleles, including HLA-DR53 and DQw6. aacrjournals.org This broadens its potential applicability across a diverse patient population. aacrjournals.org

In Vitro Immunogenicity Assessments

In vitro studies are fundamental to understanding the immunological potential of peptide candidates like gp100 (175-189) before they can be considered for further development. These assessments primarily involve stimulating immune cells from healthy donors or patients in a laboratory setting.

Initial research successfully identified gp100 (175-189) as an epitope capable of stimulating CD4+ T cells in vitro using peripheral blood cells from healthy volunteers. aacrjournals.org Further studies have confirmed that T-cell lines and clones specific for gp100 (175-189) can be generated, demonstrating its immunogenicity. aacrjournals.orgaacrjournals.org These in vitro generated T-cell clones recognize the peptide in a dose-dependent manner. aacrjournals.org Moreover, these CD4+ T-cell clones have been shown to recognize naturally processed and presented gp100 antigen from tumor cell lysates, indicating that the epitope is relevant in a physiological context. aacrjournals.orgnih.gov

Ex Vivo T-Cell Response Evaluation

Ex vivo evaluations involve analyzing T-cell responses from individuals who have been exposed to the antigen, providing a more direct measure of its immunogenic potential in a biological system. In preclinical and clinical trial settings, peripheral blood mononuclear cells (PBMCs) are collected and cultured with gp100 peptides to assess the frequency and function of specific T cells. nih.gov

Studies have shown that it is possible to generate antigen-specific T-cell lines by stimulating them ex vivo with dendritic cells pulsed with melanoma peptides, including those from gp100. researchgate.netnih.gov In a phase I trial of a DNA vaccine encoding gp100, analysis of peripheral blood samples following culture with gp100 peptides was used to evaluate the immune response. nih.gov These evaluations often employ techniques like multi-parametric flow cytometry to identify and characterize the phenotype and function of the responding T cells. nih.gov For instance, researchers have looked for increases in the frequency of gp100-specific CD8+ T cells that produce IFN-γ, a key cytokine in anti-tumor immunity. nih.gov

Contribution to Adoptive Cell Therapy Research (mechanistic aspects)

Adoptive cell therapy (ACT) is a powerful immunotherapy approach that involves the infusion of large numbers of tumor-reactive T cells into a patient. uoa.gr Research into the mechanisms of ACT has benefited from the use of well-defined epitopes like gp100 (175-189).

Immunological Mechanisms of Anti-Tumor Response Induction (preclinical models)

Preclinical animal models are indispensable for dissecting the immunological mechanisms by which peptide-based immunotherapies induce anti-tumor responses. Mouse models have been instrumental in demonstrating the potential of gp100-based vaccines. nih.gov

Development of Novel Immunotherapeutic Strategies (conceptual basis)

The development of novel immunotherapeutic strategies targeting the gp100 antigen, including the specific epitope gp100 (175-189), has moved beyond simple peptide vaccines to more complex and potentially potent conceptual frameworks. These strategies are designed to enhance the magnitude and durability of the anti-tumor immune response by overcoming challenges such as low immunogenicity and host tolerance. Key conceptual advancements include the engineering of peptide sequences, the creation of advanced biologic formats, and the implementation of combination therapies.

A primary conceptual strategy involves modifying the gp100 peptide itself to create neoantigens with higher affinity for Major Histocompatibility Complex (MHC) molecules and enhanced recognition by T-cell receptors (TCRs). mdpi.comjci.org Preclinical models have explored the concept that T-cells targeting a "mutated-self" antigen can lead to improved efficacy. jci.org In one such model, the wild-type mouse gp100 epitope was altered, leading to significantly enhanced recognition by specific T-cells. jci.org Researchers constructed a vector encoding the full-length mouse gp100 but changed the amino acids at positions 25-27 from EGS to KVP. jci.org This neoantigen, when expressed by B16 tumor cells, was recognized a thousandfold better by pmel-1 T-cells compared to the wild-type epitope when pulsed exogenously onto cells. jci.org This enhanced recognition, measured by IFN-γ production, demonstrates the conceptual promise of using engineered neoantigens to augment T-cell responses against tumors. jci.org

Another innovative approach is the development of bi-specific biologics that physically link T-cells to tumor cells. plos.org Immune Mobilising Monoclonal TCR Against Cancer (ImmTAC) molecules represent one such platform. plos.org These molecules are fusions of an affinity-enhanced, human-specific TCR that recognizes a peptide-HLA complex—such as gp100 presented on HLA-A*02—and an anti-CD3 effector function. plos.org The conceptual basis is to redirect any T-lymphocyte to engage and kill tumor cells presenting the target peptide, irrespective of the T-cell's native receptor specificity. plos.org The preclinical development of IMCgp100, the first ImmTAC molecule to reach the clinic, was based on a comprehensive suite of in vitro cellular and molecular assays designed to evaluate efficacy and specificity, thereby predicting human responses. plos.org A key preclinical assessment for such potent molecules involves evaluating on-target, off-tumor activity by testing the response against healthy cells that also express the target antigen, such as melanocytes in the case of gp100. plos.org

The conceptual framework for improving gp100-targeted immunotherapy also heavily relies on combination strategies. nih.govnih.gov The rationale is to pair a gp100-based vaccine, which initiates and expands a population of tumor-specific T-cells, with agents that counteract the immune-suppressive tumor microenvironment or otherwise sustain the T-cell attack. nih.govnih.gov Strategies include combining gp100 peptide vaccines with cytokines like Interleukin-2 (IL-2) or with immune checkpoint inhibitors. mdpi.comnih.gov Antibodies that block inhibitory checkpoints, such as cytotoxic T lymphocyte-associated protein 4 (CTLA-4), are designed to prevent the downregulation of T-cell responses, allowing for a more sustained and powerful anti-tumor effect. nih.govnih.gov

Furthermore, DNA-based vaccination is a conceptual alternative to peptide vaccines. nih.gov Immunization with a plasmid encoding the DNA for a tumor antigen like gp100 has the advantage of presenting multiple potential epitopes, thereby circumventing the need for MHC restriction. nih.gov A novel preclinical concept involved the use of a xenogeneic (mouse) gp100 DNA vaccine to immunize human patients, based on the hypothesis that the foreign version of the protein could more effectively break immune tolerance to the human gp100 antigen. nih.gov

These diverse strategies highlight a conceptual shift in immunotherapy, moving from single-agent approaches to multifaceted platforms and combinations designed to elicit a more robust and lasting immune response against cancer cells expressing antigens like gp100.

Research Findings on Neoantigen Recognition

The following table summarizes preclinical findings on the enhanced recognition of a gp100 neoantigen by pmel-1 T-cells compared to the wild-type (WT) autoantigen. The data illustrates the potential of engineered peptides to increase immunogenicity.

Antigen TargetT-Cell Recognition (IFN-γ Production)Key Finding
Wild-Type gp100 Autoantigen (gp100EGS)BaselineRepresents the standard T-cell response to the naturally occurring self-antigen. jci.org
Mutated gp100 Neoantigen (gp100KVP)~1000-fold higher than WTDemonstrates significantly augmented T-cell recognition and activation upon modification of the peptide sequence. jci.org

Compound and Protein Names

NameType
gp100Antigen
gp100 (175-189)Peptide Epitope
IMCgp100ImmTAC Molecule
Interleukin-2 (IL-2)Cytokine
CTLA-4Checkpoint Protein
IFN-γCytokine
MART-1Antigen
TyrosinaseAntigen
GM-CSFCytokine
CD3T-cell co-receptor
CD25Protein (IL-2 receptor alpha chain)
PD-1Checkpoint Protein
PD-L1Checkpoint Ligand
TNF-αCytokine
Granzyme BEnzyme
Bin1Protein
EEA1Protein
IDO1Enzyme
HER-2Receptor Protein
c-MetReceptor Protein
MUC1Antigen
PAPAntigen (Prostatic Acid Phosphatase)

Future Research Directions and Unanswered Questions

Investigation of Broader HLA Allele Coverage for Epitope Presentation

A significant limitation of many peptide-based vaccines is their restriction to specific Human Leukocyte Antigen (HLA) alleles, which vary across the human population. The gp100 (175-189) peptide has been identified as a T helper epitope restricted by HLA-DR53 and HLA-DQw6. aacrjournals.org Research has shown that this peptide can stimulate CD4+ T helper cells in individuals expressing these particular HLA molecules. aacrjournals.orggoogle.com The proximity of this helper T lymphocyte (HTL) epitope to a known cytotoxic T lymphocyte (CTL) epitope (gp100 177-186), which is restricted by HLA-A2, presents a therapeutic advantage. aacrjournals.orgaacrjournals.org This co-localization allows for the simultaneous stimulation of both the "helper" and "killer" arms of the immune system, a critical factor for inducing and sustaining effective anti-tumor immunity. aacrjournals.org

Future research aims to identify additional HLA alleles that can present gp100 (175-189) or modified versions of it. By using predictive algorithms and in vitro binding assays, scientists are searching for new peptide sequences within the gp100 protein that can bind to a wider range of HLA-DR, -DP, and -DQ molecules. researchgate.net The goal is to develop a vaccine that can be effective in a larger proportion of the patient population, irrespective of their specific HLA type. aacrjournals.orgresearchgate.net

Advanced Structural Analysis of Peptide-MHC-TCR Interactions

A deeper understanding of the molecular interactions between the gp100 (175-189) peptide, the presenting MHC molecule, and the T-cell receptor (TCR) is crucial for designing more potent immunotherapies. High-resolution structural analysis techniques, such as X-ray crystallography and cryo-electron microscopy, can provide detailed insights into the binding interface. This information can reveal the key amino acid residues that are critical for the stability of the peptide-MHC complex and for the recognition by the TCR. nih.gov

Knowledge of this trimolecular interaction can guide the rational design of "heteroclitic" peptides. These are modified versions of the native peptide with enhanced affinity for the MHC molecule or the TCR, potentially leading to a stronger T-cell response. nih.gov However, caution is warranted as some studies suggest that while modified peptides may induce strong T-cell responses, they might not always translate to effective tumor eradication if the affinity of the natural tumor antigen for MHC is low. nih.gov

Integration with Systems Immunology Approaches

Systems immunology leverages high-throughput technologies and computational modeling to analyze the complex network of interactions within the immune system in response to a vaccine. Applying this approach to gp100 (175-189) research will involve comprehensive profiling of the immune response it elicits. This includes analyzing changes in gene expression, protein levels, and the frequency and function of various immune cell populations in vaccinated individuals.

By integrating these multi-omics datasets, researchers can identify immune signatures that correlate with a positive clinical outcome. This can help in understanding the mechanisms of a successful anti-tumor response and in identifying biomarkers that can predict which patients are most likely to benefit from a gp100 (175-189)-based vaccine.

Elucidation of Peptide Stability and Processing In Vivo (preclinical relevance)

The journey of a peptide from injection to presentation on an antigen-presenting cell (APC) is fraught with challenges. The in vivo stability of the gp100 (175-189) peptide is a critical determinant of its immunogenicity. Peptides can be rapidly degraded by proteases in the body before they can effectively reach APCs. aacrjournals.org

Preclinical studies using animal models are essential to understand how the peptide is processed and presented by APCs. Research is ongoing to investigate the impact of peptide length and sequence on its uptake and processing by dendritic cells (DCs), the most potent APCs. nih.gov Furthermore, understanding how the peptide is handled by serum proteases is crucial, as this can affect the final epitope that is presented to T-cells. aacrjournals.org

Optimizing Peptide Formulations for Enhanced Immunogenicity (preclinical)

To protect the peptide from degradation and to enhance its delivery to APCs, various formulation strategies are being explored in preclinical settings. These include encapsulation in nanoparticles, liposomes, or conjugation to carrier proteins. acs.org Another promising approach is the use of cell-penetrating peptides (CPPs), such as the 16-mer peptide from Antennapedia, which can facilitate the delivery of the antigenic peptide into the cytosol of APCs for efficient processing and presentation via the MHC class I pathway. researchgate.net

Adjuvants, substances that boost the immune response to an antigen, are also a key component of vaccine formulations. Combining gp100 (175-189) with potent adjuvants, such as CpG-ODN, can promote the maturation of DCs and lead to a more robust activation of T-cells. oup.com

Role in Understanding Immune Evasion Mechanisms at the Epitope Level

Tumors can develop various strategies to evade immune recognition and destruction. At the epitope level, this can involve the downregulation or loss of MHC molecule expression on the tumor cell surface, or mutations in the antigen itself that prevent its recognition by T-cells. ukzn.ac.zanih.govmdpi.com

Studying the interaction of gp100 (175-189)-specific T-cells with tumor cells can provide valuable insights into these immune evasion mechanisms. For instance, analyzing tumor biopsies from patients who have relapsed after vaccination can reveal changes in the expression of gp100 or the presenting HLA molecules. ukzn.ac.za This knowledge is critical for developing strategies to overcome tumor escape, such as combination therapies that target different immune checkpoints or cellular pathways involved in antigen presentation. researchgate.net

Q & A

Q. What is the role of gp100 (175-189) in melanoma immunotherapy research, and what experimental models are commonly used to study its efficacy?

Methodological Answer: gp100 (175-189) is a melanoma-associated antigen peptide studied for its ability to elicit cytotoxic T-cell responses. Preclinical models include HLA-A2 transgenic mice to assess peptide immunogenicity and in vitro T-cell activation assays using human peripheral blood mononuclear cells (PBMCs). Researchers should validate peptide-MHC binding affinity via surface plasmon resonance and use ELISpot to quantify interferon-γ secretion as a proxy for immune activation .

Q. How should researchers design in vitro experiments to evaluate the immunogenicity of gp100 (175-189) peptides?

Methodological Answer: Use a multi-step approach:

  • Peptide Synthesis: Ensure >95% purity via HPLC and confirm identity via mass spectrometry.
  • T-Cell Activation: Co-culture peptide-pulsed dendritic cells with autologous T-cells; measure proliferation via CFSE dilution or flow cytometry.
  • Control Groups: Include irrelevant peptides (e.g., HIV gag) and check for cross-reactivity. Document protocols using the FAIR (Findable, Accessible, Interoperable, Reusable) principles for reproducibility .

Q. What are the standard protocols for synthesizing and validating gp100 (175-189) peptides in preclinical studies?

Methodological Answer:

  • Synthesis: Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
  • Validation: Perform reverse-phase HPLC for purity assessment, circular dichroism for secondary structure analysis, and endotoxin testing (<0.1 EU/μg).
  • Storage: Lyophilize peptides and store at -80°C to prevent degradation. Include batch-to-batch consistency checks using LC-MS .

Advanced Research Questions

Q. What methodological considerations are critical when comparing the clinical outcomes of gp100 (175-189)-based vaccines with immune checkpoint inhibitors like ipilimumab?

Methodological Answer:

  • Trial Design: Use randomized phase III trials with survival (OS) as the primary endpoint. For example, in the ipilimumab-gp100 trial, patients were stratified by HLA-A2 status and prior treatments .
  • Statistical Analysis: Apply Cox proportional hazards models to calculate hazard ratios (HR) and Kaplan-Meier curves for survival analysis. Address confounding variables (e.g., tumor burden) via multivariate regression.
  • Combination Therapy: Evaluate synergistic effects by measuring tumor-infiltrating lymphocytes (TILs) pre- and post-treatment .

Q. How can researchers address discrepancies in gp100 (175-189) trial data, such as variable T-cell response rates across patient cohorts?

Methodological Answer:

  • Cohort Stratification: Subgroup analysis based on HLA haplotype, tumor mutational burden, or baseline immune profiles.
  • Immune Monitoring: Use high-parameter flow cytometry (e.g., 18-color panels) to dissect T-cell phenotypes (e.g., exhausted vs. memory subsets).
  • Data Normalization: Apply mixed-effects models to account for inter-patient variability. Report 95% confidence intervals for response rates to highlight clinical relevance .

Q. What advanced statistical approaches are recommended for analyzing survival data in gp100 (175-189) clinical trials?

Methodological Answer:

  • Time-to-Event Analysis: Use log-rank tests for univariate comparisons and Cox regression for multivariate adjustments.
  • Landmark Analysis: Assess survival differences at predefined timepoints (e.g., 6-month OS) to mitigate immortal time bias.
  • Machine Learning: Apply random survival forests to identify non-linear predictors of response. Ensure transparency by reporting variable importance metrics and calibration curves .

Data Presentation and Reproducibility Guidelines

  • Tables/Figures: Follow IMRaD structure. For survival curves, label axes as "Months Since Randomization" and "Overall Survival Probability." Use Forest plots to visualize subgroup HRs .
  • Raw Data: Deposit in repositories like Figshare or Zenodo with unique DOIs. For large datasets (e.g., RNA-seq), include preprocessing scripts in GitHub .
  • Ethical Reporting: Adhere to CONSORT guidelines for clinical trials and include IRB approval numbers in methods sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.